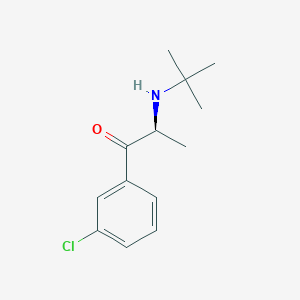
6-Chlor-N-methylpyridazin-3-amin
Übersicht
Beschreibung
6-Chloro-N-methylpyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and a methylamine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-methylpyridazin-3-amine is used in a variety of scientific research applications, including:
Wirkmechanismus
Target of Action
The primary targets of 6-chloro-N-methylpyridazin-3-amine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many other amines, it may interact with various receptors or enzymes in the body, leading to a range of potential effects .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Biochemische Analyse
Biochemical Properties
6-chloro-N-methylpyridazin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the pyridazine metabolic pathway. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. This compound also interacts with proteins that are crucial for cellular signaling and metabolic regulation .
Cellular Effects
The effects of 6-chloro-N-methylpyridazin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 6-chloro-N-methylpyridazin-3-amine has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 6-chloro-N-methylpyridazin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, 6-chloro-N-methylpyridazin-3-amine can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-methylpyridazin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-chloro-N-methylpyridazin-3-amine remains stable under specific conditions but may degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 6-chloro-N-methylpyridazin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
6-chloro-N-methylpyridazin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. For instance, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 6-chloro-N-methylpyridazin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 6-chloro-N-methylpyridazin-3-amine can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of 6-chloro-N-methylpyridazin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Chloro-N-methylpyridazin-3-amine can be synthesized from 3,6-dichloropyridazine and methylamine . The reaction typically involves the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine by the methylamine group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the synthesis of 6-chloro-N-methylpyridazin-3-amine follows similar principles but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize costs. The compound is often produced in bulk quantities and stored under inert gas (nitrogen or argon) at low temperatures (2–8 °C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-methylpyridazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Condensation Reactions: It can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines.
Alkylation Reactions: The amino group can be alkylated using alkylating agents to form substituted amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Condensation Reactions: Typically carried out in the presence of a base or acid catalyst.
Alkylation Reactions: Alkylating agents such as alkyl halides are used under basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazines with various functional groups.
Condensation Reactions: Imines and related compounds.
Alkylation Reactions: Substituted amines with different alkyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Chloro-N-methylpyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
6-chloro-N-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYIVAZIINDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343261 | |
| Record name | 6-Chloro-N-methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14959-32-1 | |
| Record name | 6-Chloro-N-methyl-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14959-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-(methylamino)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)




![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)


